molecular formula C14H10O5 B1681409 Salsalate CAS No. 552-94-3

Salsalate

Cat. No.: B1681409
CAS No.: 552-94-3
M. Wt: 258.23 g/mol
InChI Key: WVYADZUPLLSGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Salsalate, also known as Sasapyrine, is a nonsteroidal anti-inflammatory agent (NSAID) used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders .

Target of Action

This compound primarily targets the cyclooxygenase enzyme . This enzyme plays a crucial role in the synthesis and release of prostaglandins, which are chemicals produced by the body that are responsible for pain, fever, and inflammation .

Mode of Action

This compound’s mode of action involves the inhibition of the cyclooxygenase enzyme , which results in a decrease in the production of prostaglandins . This inhibition leads to lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

This compound affects several biochemical pathways. It has a weak inhibitory effect on the cyclooxygenase enzyme and decreases the production of several proinflammatory chemical signals such as interleukin-6, TNF-alpha, and C-reactive protein . These changes lead to a reduction in chronic low-grade inflammation and ultimately a dysregulation of glucose homeostasis in the liver, skeletal muscle, and smooth muscle . Furthermore, this compound activates brown adipose tissue (BAT), presumably by directly activating brown adipocytes via the AMPK pathway .

Pharmacokinetics

This compound is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body . The parent compound has an elimination half-life of about 1 hour . Salicylic acid, the active metabolite of this compound, has a half-life that increases from 3.5 to 16 or more hours at anti-inflammatory doses of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cell proliferation and inflammation . It also reverts acetylcarnitine and phosphocholine concentrations back to wildtype levels, showing associations with altered purine metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food can delay the absorption of this compound and decrease peak plasma salicylate concentrations . Furthermore, the drug’s anti-inflammatory and antirheumatic effects may be enhanced in environments characterized by chronic low-grade inflammation, such as in individuals with type two diabetes mellitus (T2DM) .

Future Directions

The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . This compound therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salsalate is synthesized through the esterification of salicylic acid. The process involves the reaction of two molecules of salicylic acid to form this compound (2-hydroxybenzoic acid, 2-carboxyphenyl ester). The reaction typically occurs under acidic conditions, using a dehydrating agent such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by heating salicylic acid in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to ensure complete esterification. The product is then purified through recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Salsalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(2-hydroxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYADZUPLLSGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023572
Record name Salsalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.46e-01 g/L
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation.
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

552-94-3
Record name Salicylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salsalate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salsalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salsalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salsalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salsalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Salsalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salsalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsalate
Reactant of Route 2
Reactant of Route 2
Salsalate
Reactant of Route 3
Reactant of Route 3
Salsalate
Reactant of Route 4
Salsalate
Reactant of Route 5
Reactant of Route 5
Salsalate
Reactant of Route 6
Salsalate
Customer
Q & A

Q1: What is the primary mechanism of action of salsalate?

A1: this compound is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.

Q2: How does this compound affect glucose homeostasis?

A2: this compound has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that this compound may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, this compound has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []

Q3: Does this compound directly interact with mitochondria?

A3: Yes, research indicates that salicylate, the active metabolite of this compound, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q5: How is this compound absorbed and metabolized in the body?

A6: this compound is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of this compound, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []

Q6: How does this compound affect thyroid function tests?

A7: this compound can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]

Q7: Has this compound shown efficacy in preclinical models of metabolic disease?

A7: Yes, this compound has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:

  • Goto-Kakizaki (GK) rats: this compound administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]
  • High-fat diet (HFD)-fed mice: this compound treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted this compound's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]
  • Zucker fatty rats: this compound treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting this compound's ability to reduce oxidative stress and inflammation in the vasculature. []
  • Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, this compound treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, this compound treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that this compound exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []

Q8: Has this compound been investigated in clinical trials for metabolic diseases?

A9: Yes, this compound has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]

    Q9: Are there any known drug interactions with this compound?

    A10: Yes, this compound can potentially interact with other medications. For instance, a case report suggested a potential interaction between this compound and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining this compound with other medications.

    Q10: What analytical techniques are used to measure this compound and its metabolites?

    A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring this compound and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.